molecular formula C12H15F2NO B7879264 3-[(2,3-Difluorophenoxy)methyl]piperidine

3-[(2,3-Difluorophenoxy)methyl]piperidine

Cat. No.: B7879264
M. Wt: 227.25 g/mol
InChI Key: ILKDAKWDJNAUMR-UHFFFAOYSA-N
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Description

3-[(2,3-Difluorophenoxy)methyl]piperidine is a chemical compound with the molecular formula C12H15F2NO It is characterized by the presence of a piperidine ring substituted with a difluorophenoxy group

Properties

IUPAC Name

3-[(2,3-difluorophenoxy)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c13-10-4-1-5-11(12(10)14)16-8-9-3-2-6-15-7-9/h1,4-5,9,15H,2-3,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKDAKWDJNAUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-Difluorophenoxy)methyl]piperidine typically involves the reaction of 2,3-difluorophenol with piperidine in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-Difluorophenoxy)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the difluorophenoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid

    Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Alkylated, acylated, or sulfonylated derivatives

Scientific Research Applications

3-[(2,3-Difluorophenoxy)methyl]piperidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2,3-Difluorophenoxy)methyl]piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorophenoxy group can enhance the compound’s binding affinity and selectivity, while the piperidine ring can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3,4-Difluorophenoxy)methyl]piperidine
  • 3-[(2,4-Difluorophenoxy)methyl]piperidine
  • 3-[(3,5-Difluorophenoxy)methyl]piperidine

Uniqueness

3-[(2,3-Difluorophenoxy)methyl]piperidine is unique due to the specific positioning of the fluorine atoms on the phenoxy group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities, selectivities, and pharmacokinetic profiles, making it a valuable candidate for various research applications.

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